molecular formula C19H17Cl3N4O2 B10787994 N-(6-chloro-7-methoxy-9H-pyrido[3,4-b]indol-8-yl)-2-methylpyridine-3-carboxamide;dihydrochloride

N-(6-chloro-7-methoxy-9H-pyrido[3,4-b]indol-8-yl)-2-methylpyridine-3-carboxamide;dihydrochloride

Cat. No.: B10787994
M. Wt: 439.7 g/mol
InChI Key: AWKOVWFBTRXQLW-UHFFFAOYSA-N
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Description

N-(6-chloro-7-methoxy-9H-pyrido[3,4-b]indol-8-yl)-2-methylpyridine-3-carboxamide;dihydrochloride is a complex organic compound with a molecular formula of C19H15ClN4O2. It is a derivative of indole, a significant heterocyclic system found in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives

Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of substituted indoles or pyridines.

Scientific Research Applications

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: It has been investigated for its biological activity, including potential antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of inflammatory diseases and cancer.

  • Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to downstream effects on cellular processes. The exact mechanism would depend on the specific application and biological context.

Comparison with Similar Compounds

  • Indomethacin: Another indole derivative used as an anti-inflammatory drug.

  • Vindoline: A natural indole alkaloid with anticancer properties.

  • Tryptophan: An essential amino acid and precursor to many indole derivatives.

Uniqueness: N-(6-chloro-7-methoxy-9H-pyrido[3,4-b]indol-8-yl)-2-methylpyridine-3-carboxamide;dihydrochloride is unique due to its specific structural features, such as the chloro and methoxy groups, which can influence its reactivity and biological activity.

Properties

IUPAC Name

N-(6-chloro-7-methoxy-9H-pyrido[3,4-b]indol-8-yl)-2-methylpyridine-3-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4O2.2ClH/c1-10-11(4-3-6-22-10)19(25)24-17-16-13(8-14(20)18(17)26-2)12-5-7-21-9-15(12)23-16;;/h3-9,23H,1-2H3,(H,24,25);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWKOVWFBTRXQLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)C(=O)NC2=C3C(=CC(=C2OC)Cl)C4=C(N3)C=NC=C4.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Cl3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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